N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide
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Description
The compound seems to contain a 2,1,3-benzothiadiazole unit , which is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole . This unit is often used as a building block in the design and synthesis of larger molecules and conductive polymers .
Synthesis Analysis
2,1,3-Benzothiadiazole has been known since the 19th century and is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine .Molecular Structure Analysis
The structure of 2,1,3-benzothiadiazole was determined in 1951 . It behaves as a 10-electron system in which the 2-heteroatom contributes its lone pair to the ring current, in accordance with Hückel’s rule .Chemical Reactions Analysis
2,1,3-Benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .Mechanism of Action
Target of Action
Compounds with a 2,1,3-benzothiadiazole core are known to be important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Mode of Action
Due to the strong electron-withdrawing ability of the 2,1,3-benzothiadiazole core, construction of molecules with this unit can usually improve the electronic properties of the resulting organic materials .
Biochemical Pathways
It is known that 2,1,3-benzothiadiazole derivatives can inhibit a broad spectrum of enzymes, encompassing proteases, phosphatases, and kinases . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
It is known that compounds with a 2,1,3-benzothiadiazole core can improve the electronic properties of organic materials , suggesting potential applications in electronic devices.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS/c1-17(2,3)13-9-23-14(19-13)8-7-12(20-23)16(24)18-10-5-4-6-11-15(10)22-25-21-11/h4-9H,1-3H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFHQLYFLJINLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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